N,N-Diethyl-O-methyl-D-serine is an amino acid derivative that possesses significant biochemical relevance. It is a modified form of D-serine, which is known to play a critical role in neurotransmission, particularly in the modulation of N-methyl-D-aspartate receptors in the central nervous system. This compound is primarily classified as a phosphorous-containing amino acid due to the presence of a methoxy group and diethyl substituents on the nitrogen atom.
The synthesis of N,N-Diethyl-O-methyl-D-serine is derived from D-serine, which can be obtained through various biological and synthetic methods. The compound has been studied for its potential applications in neuroscience and pharmacology, particularly concerning its interaction with neurotransmitter systems.
N,N-Diethyl-O-methyl-D-serine can be classified under the following categories:
The synthesis of N,N-Diethyl-O-methyl-D-serine generally involves several steps:
The synthesis process may involve:
N,N-Diethyl-O-methyl-D-serine has a molecular formula of C₈H₁₅N₃O₂, with a molecular weight of approximately 173.22 g/mol. The structural representation includes:
N,N-Diethyl-O-methyl-D-serine can participate in various chemical reactions including:
The reaction conditions often require careful monitoring of pH and temperature to ensure optimal yields and minimize by-products. Analytical techniques such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy are commonly employed to monitor reaction progress and product purity.
N,N-Diethyl-O-methyl-D-serine acts primarily as an agonist at glycine sites on N-methyl-D-aspartate receptors, influencing synaptic transmission and plasticity in neuronal circuits. Its mechanism involves:
Research indicates that compounds similar to N,N-Diethyl-O-methyl-D-serine exhibit neuroprotective effects and may play roles in treating neurodegenerative diseases by enhancing synaptic function.
N,N-Diethyl-O-methyl-D-serine is primarily utilized in:
This compound continues to be a subject of interest for researchers exploring novel treatments for various neurological disorders, highlighting its significance within both academic and pharmaceutical contexts.
D-Serine is a physiologically critical endogenous co-agonist of NMDA receptors (NMDARs), specifically binding to the glycine site (GluN1 subunit) required for receptor activation and synaptic plasticity [1] [7]. Unlike glycine, D-serine exhibits higher potency at forebrain NMDARs and is predominantly synthesized in neurons via serine racemase (SR)-mediated racemization of L-serine [3] [7]. Its spatial distribution overlaps with NMDAR-enriched regions (e.g., hippocampus, cortex), where it governs:
Table 1: Endogenous D-Serine vs. N,N-Diethyl-O-Methyl-D-Serine
Property | Endogenous D-Serine | N,N-Diethyl-O-Methyl-D-Serine |
---|---|---|
Source | Neuronal SR-mediated racemization | Synthetic modification |
NMDAR Affinity | High (Kd ≈ 100–300 nM) | Predicted enhanced specificity |
Metabolic Stability | Low (renal clearance, DAO degradation) | Increased resistance to enzymes |
Transport Dependence | Slc38a1/Slc38a2 reuptake | Bypasses neuronal transporters |
Bioavailability | Limited by reuptake & degradation | Enhanced membrane permeability |
Endogenous D-serine faces significant pharmacokinetic limitations that hinder therapeutic applications:
N,N-Diethyl-O-methyl-D-serine addresses these by:
The molecular design of N,N-diethyl-O-methyl-D-serine incorporates strategic modifications to D-serine’s core structure:
Table 2: Impact of Structural Modifications on Pharmacological Properties
Modification | Chemical Effect | Functional Consequence |
---|---|---|
N,N-Diethylation | ↑ LogP (hydrophobicity) | - Enhanced BBB permeability |
Steric bulk at amino group | - Resistance to DAO degradation | |
- Reduced Slc38a1/Slc38a2 transport | ||
O-Methylation | Ether formation (hydroxyl masking) | - Blockade of metabolic oxidation sites |
Electron density shift | - Altered MEP distribution at C3 position |
Computational analyses of similar D-serine analogs (e.g., DMDA) reveal:
These modifications aim to yield a compound with improved CNS retention, target specificity, and reduced off-target effects compared to endogenous D-serine, positioning it as a tool for probing NMDAR pathophysiology in disorders like schizophrenia or Alzheimer’s disease [3] [10].
CAS No.: 15751-45-8
CAS No.:
CAS No.:
CAS No.: